molecular formula C7H5ClFNO3 B8207730 1-Chloro-2-fluoro-3-(methoxy-d3)-5-nitrobenzene

1-Chloro-2-fluoro-3-(methoxy-d3)-5-nitrobenzene

Cat. No.: B8207730
M. Wt: 208.59 g/mol
InChI Key: WQSMAOWDIZHSBT-FIBGUPNXSA-N
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Description

1-Chloro-2-fluoro-3-(methoxy-d3)-5-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by the presence of a nitro group (-NO2) attached to a benzene ring. The compound also contains chloro, fluoro, and methoxy-d3 substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-fluoro-3-(methoxy-d3)-5-nitrobenzene typically involves multi-step organic reactions. One possible route could be:

    Nitration: Starting with a suitable benzene derivative, a nitration reaction can introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: The methoxy-d3 group can be introduced through a methylation reaction, often using methanol-d3 and a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-3-(methoxy-d3)-5-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Compounds with carbonyl groups replacing the methoxy group.

Scientific Research Applications

1-Chloro-2-fluoro-3-(methoxy-d3)-5-nitrobenzene can be used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study the effects of nitrobenzene derivatives on biological systems.

    Medicine: Potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-3-(methoxy-d3)-5-nitrobenzene would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The nitro group, for example, can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-fluoro-4-nitrobenzene
  • 1-Chloro-3-fluoro-5-nitrobenzene
  • 1-Chloro-2-methoxy-4-nitrobenzene

Uniqueness

1-Chloro-2-fluoro-3-(methoxy-d3)-5-nitrobenzene is unique due to the presence of the methoxy-d3 group, which can be used in deuterium labeling studies. This allows researchers to track the compound in biological systems using techniques like mass spectrometry.

Properties

IUPAC Name

1-chloro-2-fluoro-5-nitro-3-(trideuteriomethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSMAOWDIZHSBT-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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